5-Ethyl-3-(p-iodophenyl)rhodanine
Description
Properties
CAS No. |
23517-46-6 |
|---|---|
Molecular Formula |
C11H10INOS2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
5-ethyl-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10INOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |
InChI Key |
UWKAJFCNLXNHGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Core Rhodanine Synthesis and Functionalization Strategies
Rhodanine Core Construction
The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is typically synthesized via cyclization of primary amines, carbon disulfide (CS₂), and α-haloacetates. For example:
- Step 1 : Reaction of glycine ethyl ester with CS₂ in the presence of triethylamine forms the dithiocarbamate intermediate.
- Step 2 : Cyclization with chloroacetic acid yields the rhodanine core.
Example :
$$
\text{Glycine ethyl ester} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{Dithiocarbamate} \xrightarrow{\text{ClCH}_2\text{COOH}} \text{Rhodanine core} \quad
$$
Introduction of the 3-(p-Iodophenyl) Group
The para-iodophenyl moiety is introduced at position 3 via Suzuki-Miyaura coupling or Ullmann-type reactions :
Suzuki-Miyaura Coupling
- Reagents : 4-Iodophenylboronic acid and rhodanine derivatives with a halogen (Br/I) at position 3.
- Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DME/H₂O solvent at 80–100°C.
Example :
$$
\text{3-Bromorhodanine} + \text{4-Iodophenylboronic acid} \xrightarrow{\text{Pd(0)}} \text{3-(p-Iodophenyl)rhodanine} \quad
$$
Ullmann Coupling
Introduction of the 5-Ethyl Group
The ethyl group at position 5 is introduced via Knoevenagel condensation followed by reduction or direct alkylation :
Knoevenagel Condensation with Propionaldehyde
- Reagents : 3-(p-Iodophenyl)rhodanine and propionaldehyde.
- Conditions : Choline chloride:urea deep eutectic solvent (DES), 60–80°C, 2–4 hours.
- Product : 5-Ethylidene-3-(p-iodophenyl)rhodanine, which is hydrogenated to yield the saturated ethyl group.
Example :
$$
\text{3-(p-Iodophenyl)rhodanine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{DES}} \text{5-Ethylidene derivative} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-Ethyl product} \quad
$$
Direct Alkylation
Optimized Synthetic Routes
Reaction Optimization and Characterization
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(p-iodophenyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities.
Medicine: It has shown promise as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: Rhodanine derivatives are used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(p-iodophenyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on DNA replication and cell cycle arrest .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Rhodanine Derivatives
- Electronic Effects: The p-iodophenyl group in the target compound is less electron-withdrawing compared to nitro or cyano substituents but more so than alkyl or amino groups. This balance may optimize interactions in enzyme binding pockets (e.g., kinase inhibition) without excessive deactivation of the rhodanine core .
- Steric Effects : The iodine atom’s size may hinder binding to compact active sites, unlike smaller halogens (e.g., bromine or chlorine), which are less prone to steric clashes .
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~200–220* | 3.8 | <0.1 (DMSO) |
| 5-(4-Dimethylaminobenzylidene)rhodanine | 285–288 | 2.1 | 0.5 (Water) |
| 3-(p-Fluorophenyl)rhodanine | 180–185 | 2.5 | 1.2 (DMSO) |
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